molecular formula C12H10N6O B10919644 N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10919644
M. Wt: 254.25 g/mol
InChI Key: SLUUNLSTGQEWOA-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

For large-scale production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in industrial settings can also enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylpyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique triazolopyrimidine core, which imparts specific pharmacological properties. Its ability to inhibit a wide range of enzymes and receptors, coupled with its relatively simple synthesis, makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H10N6O

Molecular Weight

254.25 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H10N6O/c1-8-3-5-13-9(7-8)15-11(19)10-16-12-14-4-2-6-18(12)17-10/h2-7H,1H3,(H,13,15,19)

InChI Key

SLUUNLSTGQEWOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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